molecular formula C14H11ClN4O3 B11648996 7-chloro-N-(2,5-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

7-chloro-N-(2,5-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No.: B11648996
M. Wt: 318.71 g/mol
InChI Key: DPIBCJMZSYOGCZ-UHFFFAOYSA-N
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Description

7-chloro-N-(2,5-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is a synthetic organic compound that belongs to the benzoxadiazole family Compounds in this family are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(2,5-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multi-step organic reactions. One common approach is the nitration of a benzoxadiazole precursor, followed by chlorination and subsequent amination with 2,5-dimethylphenylamine. The reaction conditions often require the use of strong acids, such as sulfuric acid or nitric acid, and elevated temperatures to facilitate the nitration and chlorination steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(2,5-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different oxidation states.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of hydroxylated or dechlorinated products.

    Substitution: Formation of substituted benzoxadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 7-chloro-N-(2,5-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of functional groups, such as the nitro and chloro groups, may influence the compound’s binding affinity and selectivity towards these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-2,1,3-benzoxadiazole: Lacks the chloro and dimethylphenyl groups.

    7-chloro-2,1,3-benzoxadiazole: Lacks the nitro and dimethylphenyl groups.

    N-(2,5-dimethylphenyl)-2,1,3-benzoxadiazole: Lacks the chloro and nitro groups.

Uniqueness

The unique combination of functional groups in 7-chloro-N-(2,5-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine contributes to its distinct chemical properties and potential applications. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (dimethylphenyl) groups can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C14H11ClN4O3

Molecular Weight

318.71 g/mol

IUPAC Name

7-chloro-N-(2,5-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

InChI

InChI=1S/C14H11ClN4O3/c1-7-3-4-8(2)10(5-7)16-11-6-9(15)12-13(18-22-17-12)14(11)19(20)21/h3-6,16H,1-2H3

InChI Key

DPIBCJMZSYOGCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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